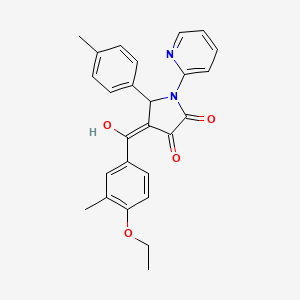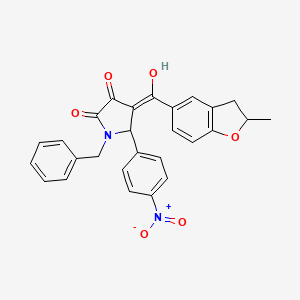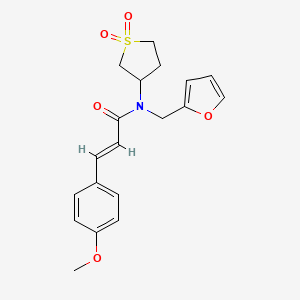
4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one: is a complex organic compound that belongs to the class of pyrrolones. Its intricate structure combines aromatic rings, heterocyclic moieties, and functional groups. Let’s break it down:
4-(4-ethoxy-3-methylbenzoyl): This part contains a benzoyl group attached to an ethoxy group, contributing to its lipophilicity.
3-hydroxy-5-(4-methylphenyl): The hydroxy group and the phenyl ring enhance its reactivity and biological properties.
1-(pyridin-2-yl): The pyridine ring imparts additional aromaticity and potential binding sites.
2,5-dihydro-1H-pyrrol-2-one: The pyrrolone core is central to its structure.
Preparation Methods
Synthetic Routes::
Condensation Reaction: One synthetic route involves the condensation of an ethyl ester of 3-methylbenzoic acid with 4-aminopyridine. The resulting intermediate undergoes cyclization to form the pyrrolone ring.
Multicomponent Reaction: Another approach combines a benzoyl chloride, 4-methylphenylamine, and 2-aminopyridine in a one-pot multicomponent reaction.
Industrial Production:: Industrial-scale production typically employs the multicomponent reaction due to its efficiency and scalability.
Chemical Reactions Analysis
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The pyridine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents: Sodium borohydride (for reduction), acetic anhydride (for acetylation), and Lewis acids (for cyclization).
Major Products: Hydroxylation at the phenyl ring, acylation, and pyrrolone derivatives.
Scientific Research Applications
Medicine: Investigated as a potential anti-inflammatory agent due to its structural resemblance to natural products.
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Industry: Employed in the development of novel materials.
Mechanism of Action
The compound likely exerts its effects through interactions with specific molecular targets. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds: Other pyrrolones, such as barbiturates and hydantoins.
Uniqueness: The combination of benzoyl, phenyl, and pyridine moieties sets it apart.
Properties
Molecular Formula |
C26H24N2O4 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(4E)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H24N2O4/c1-4-32-20-13-12-19(15-17(20)3)24(29)22-23(18-10-8-16(2)9-11-18)28(26(31)25(22)30)21-7-5-6-14-27-21/h5-15,23,29H,4H2,1-3H3/b24-22+ |
InChI Key |
VIZIMXCRUIMCEX-ZNTNEXAZSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)C)/O)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N'-[(4-methylphenyl)carbonyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B11140067.png)
![2-phenyl-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}acetamide](/img/structure/B11140070.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11140074.png)
![methyl 2-{[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B11140075.png)
![(8xi,9xi,14xi,16alpha,17beta)-3-[(4-Fluorobenzyl)oxy]estra-1,3,5(10)-triene-16,17-diol](/img/structure/B11140087.png)

![ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11140095.png)
![(2-{[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B11140099.png)
![N~1~-(3,4-dimethoxyphenethyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide](/img/structure/B11140107.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1H-indol-5-yl)acetamide](/img/structure/B11140111.png)
![N-[2-(2-furyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide](/img/structure/B11140114.png)
![N-(3,4-dimethylphenyl)-2-{1-[(4-nitrophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11140122.png)


